6-(1-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide
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Overview
Description
6-(1-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide is a complex organic compound that features a unique combination of functional groups, including chloro, trifluoromethyl, amino, oxo, and dioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized by reacting 2-aminothiophene with cyanoacetic acid under basic conditions to form the intermediate, which is then cyclized using a suitable cyclizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction, which involves the use of a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a radical initiator.
Coupling with the Chloroaniline Derivative: The chloroaniline derivative is coupled with the thienopyrimidine core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Final Amidation: The final step involves the amidation of the intermediate with 2-chlorobenzylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thienopyrimidine moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the oxo groups, converting them to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Formation of N-oxides and sulfoxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of 6-(1-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6-(1-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide
- This compound
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H25Cl2F3N4O4S |
---|---|
Molecular Weight |
641.5 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-[1-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C28H25Cl2F3N4O4S/c29-19-7-4-3-6-17(19)15-34-23(38)8-2-1-5-12-36-26(40)25-22(11-13-42-25)37(27(36)41)16-24(39)35-21-14-18(28(31,32)33)9-10-20(21)30/h3-4,6-7,9-11,13-14H,1-2,5,8,12,15-16H2,(H,34,38)(H,35,39) |
InChI Key |
CBPKGFDOZIRLFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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